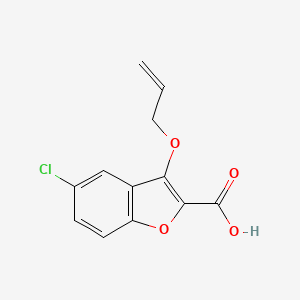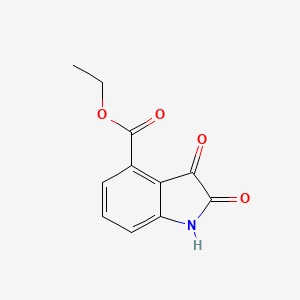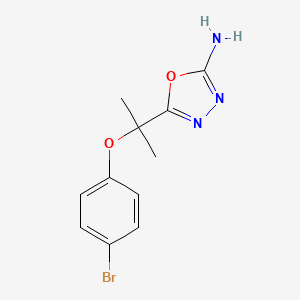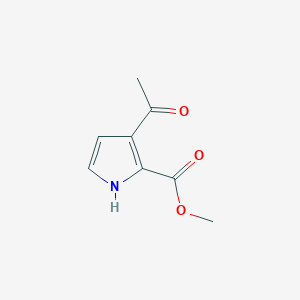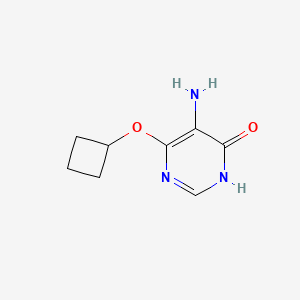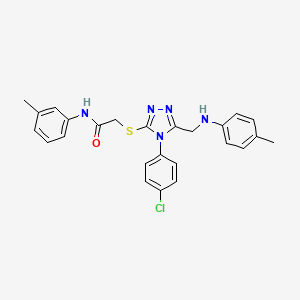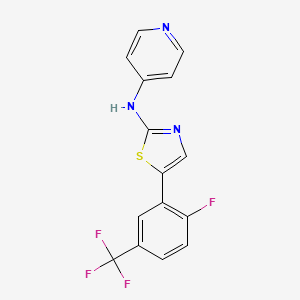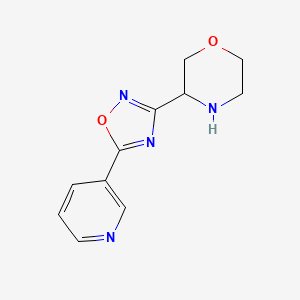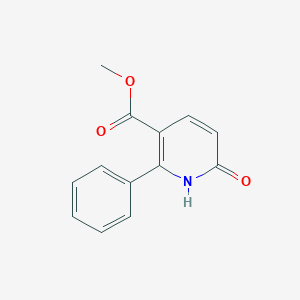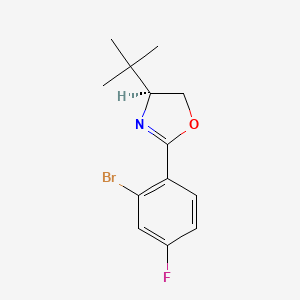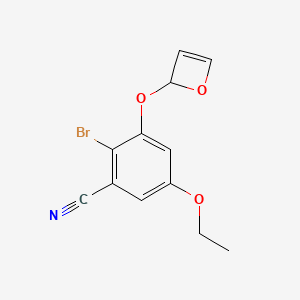
3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2H-Oxet-2-yl)oxy)-2-bromo-5-éthoxybenzonitrile est un composé organique qui appartient à la classe des benzonitriles. Ce composé est caractérisé par la présence d'un atome de brome, d'un groupe éthoxy et d'un cycle oxétane attaché à un noyau de benzonitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-éthoxybenzonitrile implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend la bromation du 5-éthoxybenzonitrile, suivie de l'introduction du cycle oxétane par des réactions de substitution nucléophile. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants tels que le dichlorométhane ou le tétrahydrofurane, et de catalyseurs comme la triéthylamine ou le carbonate de potassium pour faciliter les réactions.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions de bromation et de substitution nucléophile à grande échelle sous conditions contrôlées. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
3-((2H-Oxet-2-yl)oxy)-2-bromo-5-éthoxybenzonitrile subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir une oxydation pour former les oxydes correspondants ou une réduction pour éliminer l'atome de brome.
Hydrolyse : Le cycle oxétane peut être hydrolysé en milieu acide ou basique pour donner les diols correspondants.
Réactifs et conditions courants
Réactions de substitution : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants tels que le diméthylformamide ou l'acétonitrile.
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène dans des solvants aqueux ou organiques.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants éthérés ou alcooliques.
Principaux produits formés
Réactions de substitution : Formation de benzonitriles substitués avec divers groupes fonctionnels.
Oxydation : Formation d'oxydes ou de dérivés hydroxylés.
Réduction : Formation de benzonitriles débromés ou d'amines correspondantes.
Applications de la recherche scientifique
3-((2H-Oxet-2-yl)oxy)-2-bromo-5-éthoxybenzonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Investigated pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et les formulations pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-éthoxybenzonitrile implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le cycle oxétane et l'atome de brome jouent un rôle crucial dans la liaison à ces cibles, conduisant à la modulation des voies biologiques. Le composé peut inhiber ou activer des enzymes spécifiques, entraînant divers effets biologiques.
Applications De Recherche Scientifique
3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((2H-Oxet-2-yl)oxy)-2-bromo-5-ethoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthyl-2H-oxét-2-one : Un composé présentant une structure de cycle oxétane similaire.
5-(6-Amino-9H-purin-9-yl)-2-(2H-oxét-2-yl)oxolan-3-ol : Un composé présentant une structure de cycle oxétane et de purine similaire.
Unicité
3-((2H-Oxet-2-yl)oxy)-2-bromo-5-éthoxybenzonitrile est unique en raison de la combinaison de son atome de brome, de son groupe éthoxy et de son cycle oxétane attaché à un noyau de benzonitrile. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C12H10BrNO3 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
2-bromo-5-ethoxy-3-(2H-oxet-2-yloxy)benzonitrile |
InChI |
InChI=1S/C12H10BrNO3/c1-2-15-9-5-8(7-14)12(13)10(6-9)17-11-3-4-16-11/h3-6,11H,2H2,1H3 |
Clé InChI |
AVKNYTYIQPIHLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)OC2C=CO2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


